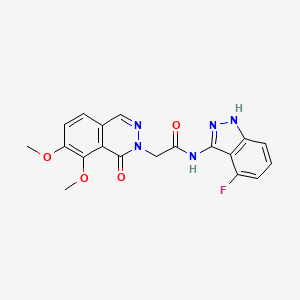![molecular formula C17H26N6O B12175113 N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175113.png)
N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a triazolopyridazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the 3-methylbutyl group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine: In medicine, this compound may have potential as a drug candidate due to its unique structure and potential biological activity. Research could focus on its efficacy, safety, and mechanism of action in various disease models.
Industry: In the industrial sector, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may offer advantages in specific applications, such as in the production of pharmaceuticals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate
Uniqueness: N-(3-methylbutyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its unique combination of a piperidine ring and a triazolopyridazine moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H26N6O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O/c1-12(2)8-9-18-17(24)14-5-4-10-22(11-14)16-7-6-15-20-19-13(3)23(15)21-16/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,24) |
Clave InChI |
MORDHONKNLQYIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)


![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)
![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)

![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B12175100.png)
